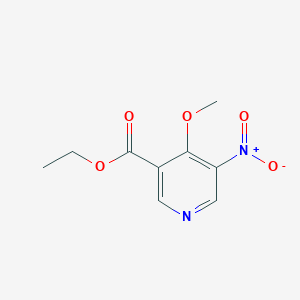

Ethyl 4-methoxy-5-nitronicotinate

Description

Ethyl 4-methoxy-5-nitronicotinate (hypothetical structure inferred from analogs) is a nitro-substituted nicotinic acid derivative featuring a methoxy group at position 4 and a nitro group at position 5 of the pyridine ring. Nitronicotinate derivatives are critical for constructing heterocyclic frameworks due to their reactivity in nucleophilic substitution and reduction reactions .

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

ethyl 4-methoxy-5-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C9H10N2O5/c1-3-16-9(12)6-4-10-5-7(11(13)14)8(6)15-2/h4-5H,3H2,1-2H3 |

InChI Key |

OPLGAWBBMHYNEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-5-nitronicotinate typically involves the nitration of ethyl 4-methoxy nicotinate. The process begins with the esterification of 4-methoxy nicotinic acid to form ethyl 4-methoxy nicotinate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-5-nitronicotinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Ethyl 4-methoxy-5-aminonicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-methoxy-5-nitronicotinic acid.

Scientific Research Applications

Ethyl 4-methoxy-5-nitronicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-5-nitronicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. The nitro group may play a crucial role in its biological activity, possibly through redox reactions or interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Ethyl 4-methoxy-5-nitronicotinate and related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties/Applications |

|---|---|---|---|---|---|

| Ethyl 2-hydroxy-5-nitronicotinate | 156896-54-7 | C₈H₈N₂O₅ | 212.2 | -OH (2), -NO₂ (5) | Lab chemical, reactive in esterification |

| Methyl 2-methoxy-5-nitronicotinate | 122433-50-5 | C₈H₈N₂O₅ | 212.16 | -OCH₃ (2), -NO₂ (5) | Emits toxic fumes (NOₓ) upon combustion |

| Ethyl 4-amino-5-nitronicotinate | 1203486-62-7 | C₈H₉N₃O₄ | 211.18 | -NH₂ (4), -NO₂ (5) | Pharmaceutical intermediate (amine reactivity) |

| Methyl 4-hydroxy-5-nitronicotinate | 1214387-19-5 | C₇H₆N₂O₅ | 198.13 | -OH (4), -NO₂ (5) | Used in APIs, skincare formulations |

| Ethyl 4,6-dihydroxy-5-nitronicotinate | 6317-97-1 | C₈H₈N₂O₆ | 228.16 | -OH (4,6), -NO₂ (5) | High polarity, limited solubility |

Structural and Reactivity Differences

- Substituent Effects: Methoxy vs. Hydroxy Groups: The methoxy group in Methyl 2-methoxy-5-nitronicotinate enhances electron density on the pyridine ring compared to the hydroxy group in Ethyl 2-hydroxy-5-nitronicotinate, altering electrophilic substitution patterns . Amino Group Reactivity: Ethyl 4-amino-5-nitronicotinate’s -NH₂ group enables participation in diazotization and coupling reactions, unlike the methoxy or hydroxy analogs .

Physicochemical Properties

- Solubility : Hydroxy-substituted derivatives (e.g., Ethyl 2-hydroxy-5-nitronicotinate) exhibit higher aqueous solubility due to hydrogen bonding, whereas methoxy analogs are more lipophilic .

- Thermal Stability: Methoxy-substituted compounds (e.g., Methyl 2-methoxy-5-nitronicotinate) decompose at lower temperatures, releasing nitrogen oxides (NOₓ) .

Research Findings and Trends

- Pharmaceutical Relevance : Methyl 4-hydroxy-5-nitronicotinate is prioritized in API synthesis due to its balance of solubility and stability .

- Environmental Impact : Methoxy-substituted nitronicotinates require stringent containment during spills to prevent water contamination .

- Structural Similarity Scores : Ethyl 4,6-dihydroxy-5-nitronicotinate (similarity score: 0.80) and 5-nitropyridin-3-ylcarboxylic acid (similarity score: 0.85) share reactivity profiles with this compound, suggesting overlapping synthetic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.